Pubchem_71348234
Description
Contextualization within Contemporary Chemical Sciences
Pubchem_71348234, or 2-(2-Chloro-4-iodophenylamino)-N-(cyclopropylmethoxy)-3,4-difluorobenzamide, is a prominent example of a small-molecule inhibitor targeting the mitogen-activated protein kinase (MAPK) signaling pathway. cancerbiomed.org This pathway is a critical regulator of cellular processes such as proliferation, differentiation, and survival, and its dysregulation is a hallmark of many human cancers. cancerbiomed.orgtandfonline.com Specifically, this compound is classified as an allosteric inhibitor of MEK1 and MEK2 (MAPK/ERK kinase 1 and 2), enzymes that are central components of the RAS-RAF-MEK-ERK signaling cascade. tandfonline.comnih.gov
Unlike ATP-competitive inhibitors, which bind to the active site of the kinase, allosteric inhibitors like this compound bind to a distinct site on the MEK protein. tandfonline.comnih.gov This mode of inhibition offers greater selectivity and can lead to different biological outcomes compared to traditional kinase inhibitors. nih.gov The compound's development and study are situated within the broader scientific effort to create more precise and effective cancer therapies by targeting specific molecular drivers of the disease. frontiersin.org
Significance and Research Trajectory of this compound
The research trajectory of this compound is notable. As CI-1040, it was the first MEK inhibitor to enter clinical trials, marking a significant milestone in the exploration of the MAPK pathway as a therapeutic target. cancerbiomed.orgnih.govsciforschenonline.org Initial preclinical studies showed promising antitumor activity in various cancer models, including those for pancreatic, colon, and breast cancers. medkoo.com However, the clinical development of CI-1040 was ultimately halted due to factors such as poor solubility and rapid clearance, which led to insufficient antitumor activity in Phase II trials. nih.govsciforschenonline.orgmedkoo.com
Overview of Key Research Domains Pertaining to this compound
The academic investigation into this compound has centered on several key domains:
Mechanism of Action: A primary research focus has been the compound's unique ability to not only inhibit MEK but also to suppress the feedback reactivation of RAF activity. nih.govaacrjournals.org This is a significant advantage over other MEK inhibitors that can lead to a rebound in MAPK signaling. nih.gov CH5126766 achieves this by binding to MEK in a way that stabilizes the RAF-MEK complex, preventing MEK phosphorylation by RAF. nih.govplos.org
Oncology and Cancer Research: The vast majority of research on this compound has been in the context of cancer therapy. Studies have explored its efficacy in a wide range of tumor types, with a particular emphasis on those harboring RAS or BRAF mutations. plos.orgnih.gov Research has demonstrated its potential in melanoma, colorectal cancer, non-small cell lung cancer, and pancreatic cancer. plos.orgnih.govnih.gov Clinical trials have investigated its use as a single agent and in combination with other drugs, such as the FAK inhibitor defactinib. verastem.combusinesswire.comhra.nhs.uk
Cellular and Molecular Biology: Investigations have delved into the specific cellular effects of the compound, such as the induction of G1 cell cycle arrest and apoptosis in cancer cells. plos.orgresearchgate.net Studies have also examined its impact on downstream signaling molecules like ERK and the expression of cell cycle regulators. nih.govplos.org
Compound Information
| Compound Name | Synonyms | PubChem CID |
| 2-(2-Chloro-4-iodophenylamino)-N-(cyclopropylmethoxy)-3,4-difluorobenzamide | This compound, CI-1040, CH5126766, PD184352, VS-6766 | 6918454 |
| Defactinib | VS-6063 | 11665484 |
| Trametinib | GSK1120212, JTP-74057 | 11707019 |
| Selumetinib | AZD6244, ARRY-142886 | 10127622 |
| Cobimetinib | GDC-0973, XL518 | 11323326 |
| Binimetinib | MEK162, ARRY-438162 | 11977799 |
| Pimasertib | AS703026, MSC1936369B | 135413524 |
| Refametinib | RDEA119, Bay-869766 | 11626529 |
| PD0325901 | Mirdametinib | 9826315 |
| TAK-733 | 16726584 | |
| WX-554 | 57346765 | |
| RO4987655 | CH4987655 | 25225576 |
| GDC-0623 | 46841151 | |
| AZD8330 | 11218903 | |
| PLX4720 | 24180732 | |
| GDC-0879 | 16726581 | |
| U-0126 | 3006531 | |
| Eribulin | 11980838 | |
| Sunitinib | 5329102 | |
| Sorafenib | BAY 43-9006 | 216239 |
Research Findings on this compound (CH5126766)
| Research Area | Key Finding | Significance | Supporting References |
|---|---|---|---|
| Mechanism of Action | Inhibits both MEK and RAF by stabilizing the RAF-MEK complex, preventing MEK phosphorylation. | Overcomes the feedback reactivation of RAF seen with other MEK inhibitors, potentially leading to more durable responses. | nih.govplos.orgaacrjournals.org |
| Cancer Cell Biology | Induces G1 cell cycle arrest and apoptosis in various cancer cell lines. | Demonstrates direct anti-proliferative and cell-death-inducing effects on cancer cells. | plos.orgresearchgate.net |
| RAS-Mutant Cancers | Shows potent antitumor activity in preclinical models of RAS-mutated cancers, including melanoma and non-small cell lung cancer. | Offers a potential therapeutic strategy for a patient population with historically difficult-to-treat tumors. | plos.orgverastem.comnih.gov |
| Clinical Development | As CI-1040, it was the first MEK inhibitor in clinical trials but was halted. Re-emerged as CH5126766/VS-6766 with an intermittent dosing schedule to improve tolerability. | The evolution of its clinical development highlights the importance of optimizing dosing strategies to maximize therapeutic windows. | sciforschenonline.orgsci-hub.seaacrjournals.org |
| Combination Therapy | Shows synergistic effects when combined with other targeted agents, such as the FAK inhibitor defactinib. | Combination approaches may enhance efficacy and overcome resistance mechanisms. | verastem.combusinesswire.comverastem.com |
Properties
CAS No. |
189090-53-7 |
|---|---|
Molecular Formula |
C11H13Si2 |
Molecular Weight |
201.39 g/mol |
InChI |
InChI=1S/C11H13Si2/c1-8(5-12)9-2-3-10-6-13-7-11(10)4-9/h2-4,8H,5-7H2,1H3 |
InChI Key |
ULJWHPGFKUQGEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C[Si])C1=CC2=C(C[Si]C2)C=C1 |
Origin of Product |
United States |
Synthetic Methodologies and Derivative Development for Pubchem 71348234
Advanced Synthetic Routes for Pubchem_71348234
The synthesis of Larotrectinib is a multi-step process that requires precise control over stereochemistry and regiochemistry. Various routes have been developed since its inception, aiming for efficiency, scalability, and purity.
The initial synthesis disclosed by Array BioPharma established a foundational pathway. chemicalbook.com This route begins with the condensation of 2,5-difluorobenzaldehyde (B1295323) with a chiral auxiliary, followed by a Grignard reaction to establish one of the key stereocenters. chemicalbook.com Subsequent steps include a deprotection-cyclization to form the pyrrolidine (B122466) ring, a nucleophilic aromatic substitution (SNAr) to connect it to the pyrazolopyrimidine core, and a final sequence involving nitro group reduction and urea (B33335) formation. chemicalbook.com
Alternative pathways have been explored to optimize the synthesis. One patented method involves replacing the hazardous phenyl chloroformate with p-nitrophenyl chloroformate, which reportedly lowers the reaction temperature and time for a crucial coupling step. google.com The construction of the unsymmetrical urea linkage is a critical step, and challenges with reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI), such as the formation of symmetrical byproducts, have led to the development of alternative approaches. acs.org
Catalysis plays a pivotal role in modern synthetic routes.
Metal Catalysis : Palladium-catalyzed cross-coupling reactions are instrumental in creating the pyrazolo[1,5-a]pyrimidine (B1248293) core and introducing diverse functional groups in derivative synthesis. researchgate.net, rsc.org An enantioselective reduction using an Iridium complex has been employed to synthesize the chiral 2-(2,5-difluorophenyl)pyrrolidine (B1325361) intermediate. portico.org
Biocatalysis : Engineered enzymes, particularly imine reductases (IREDs) and reductive aminases (RedAms), have emerged as powerful tools. acs.org These biocatalysts offer high stereoselectivity for the synthesis of the chiral pyrrolidine intermediate under mild, aqueous conditions, representing a significant advancement over traditional chemical methods. acs.org, rsc.org, semanticscholar.org
A supervised machine-learning algorithm has been utilized to accelerate the process optimization of the CDI-based urea construction in a continuous flow chemistry setup, showcasing the integration of modern technology in pharmaceutical manufacturing. acs.org
Achieving the correct (S) and (R) configurations at the two chiral centers of Larotrectinib is paramount for its biological activity.
Stereocontrol : The original synthesis utilized an Ellman's auxiliary to direct the stereochemical outcome of a Grignard addition, establishing the (R)-configuration of the substituted pyrrolidine. chemicalbook.com More advanced methods employ highly selective catalytic approaches. For instance, an enantioselective reduction of a cyclic imine using a chiral Iridium catalyst provides the desired (R)-pyrrolidine enantiomer. portico.org Furthermore, engineered IREDs have been specifically developed to produce this intermediate with high enantiomeric excess. acs.org The second stereocenter is typically introduced by using commercially available (S)-3-hydroxypyrrolidine in the final urea formation step. chemicalbook.com, epo.org
Regiocontrol : The construction of the core pyrazolo[1,5-a]pyrimidine scaffold requires regioselective control. researchgate.net Syntheses often rely on the condensation of a 3-aminopyrazole (B16455) derivative with a β-dicarbonyl compound or its equivalent, where the reaction conditions dictate which nitrogen atom of the pyrazole (B372694) ring participates in the cyclization, leading to the correct isomer. ias.ac.in, rsc.org
The principles of green chemistry are increasingly being applied to pharmaceutical synthesis to reduce environmental impact and improve safety.
Biocatalysis : The use of engineered enzymes like IREDs is a prime example of a green chemistry strategy, as these reactions are highly selective, occur in water, and avoid harsh reagents and protecting groups. acs.org
Flow Chemistry : Optimizing reactions in continuous flow systems, as demonstrated for the urea formation step, can lead to significant green benefits, including enhanced safety, reduced solvent usage, and less waste generation compared to batch processing. acs.org
Greener Solvents and Conditions : Research into the synthesis of the pyrazolo[1,5-a]pyrimidine scaffold, a core component of Larotrectinib, has explored the use of recoverable solvents like PEG-400 and solvent-free reaction conditions, contributing to more sustainable synthetic processes. ias.ac.in, rsc.org
Design and Synthesis of this compound Derivatives
While Larotrectinib is highly effective, the emergence of acquired resistance mutations in the TRK kinase domain necessitates the development of next-generation inhibitors. nih.gov
SAR studies are crucial for understanding how molecular structure relates to potency and for designing improved analogues. The development of derivatives is largely focused on overcoming resistance mutations, such as the G595R solvent-front mutation in TRKA and the G623R mutation in TRKC. nih.gov
Several new scaffolds have been investigated:
3-Vinylindazole Derivatives : A series of these derivatives were designed and synthesized, leading to the identification of a compound (7mb) with low nanomolar potency against wild-type TRKs and significant activity against Larotrectinib-resistant cell lines. cumbria.ac.uk, nih.gov
6H-pyrimido[5,4-b] chemicalbook.comresearchgate.netoxazin-7(8H)-one Derivatives : Structural optimization of this class of compounds produced an inhibitor (11g) with potent, low nanomolar activity against pan-Trk and various drug-resistant mutants. nih.gov
Pyrazolo[1,5-a]pyrimidine Analogues : This core scaffold remains a major focus. Studies have explored various substitutions to enhance activity against resistant kinases. researchgate.net, researchgate.net Quantitative Structure-Activity Relationship (QSAR) models have also been developed to predict the activity of new derivatives and guide their design. rjptonline.org
These studies have led to the clinical development of next-generation inhibitors like Selitrectinib (LOXO-195) and Repotrectinib, which feature macrocyclic structures designed to maintain binding affinity despite mutations that block first-generation inhibitors like Larotrectinib. researchgate.net, aacrjournals.org
Table 1: Activity of Larotrectinib Derivatives Against Wild-Type and Resistant Kinases
| Compound | Scaffold | Target Kinase | Activity (IC50) | Reference |
|---|---|---|---|---|
| Larotrectinib | Pyrazolo[1,5-a]pyrimidine | TRKA | ~2-20 nM | portico.org |
| Compound 7mb | 3-Vinylindazole | TRKA | 1.6 nM | cumbria.ac.uk, nih.gov |
| Compound 7mb | 3-Vinylindazole | TRKA-G667C (Resistant) | 31 nM | cumbria.ac.uk, nih.gov |
| Compound 11g | 6H-pyrimido[5,4-b] chemicalbook.comresearchgate.netoxazin-7(8H)-one | TRKA | <10 nM (low nanomolar) | nih.gov |
| Compound 11g | 6H-pyrimido[5,4-b] chemicalbook.comresearchgate.netoxazin-7(8H)-one | TRKC-G623R (Resistant) | <10 nM (low nanomolar) | nih.gov |
| Repotrectinib | Macrocycle | TRKA | More potent than Larotrectinib | aacrjournals.org |
The efficient discovery of new and improved TRK inhibitors relies on the ability to synthesize and test large numbers of molecules. Combinatorial chemistry provides a framework for the rapid generation of molecular libraries. ijpsr.com The modular nature of Larotrectinib's structure, comprising distinct building blocks (the (het)aryl pyrrolidine and the pyrazolo[1,5-a]pyrimidine core), makes it highly amenable to combinatorial and parallel synthesis strategies. nih.gov
Researchers have employed modular approaches to create libraries of related compounds. For example, a library of novel 2-(het)arylpyrrolidine-1-carboxamides was generated by reacting different amine and (het)aryl building blocks through a multi-component reaction sequence. nih.gov While not always explicitly termed "combinatorial," these high-throughput synthesis methods allow for the systematic exploration of chemical space around the core scaffold. researchgate.net, rsc.org The resulting libraries of analogues are then subjected to high-throughput screening against a panel of kinases, including the wild-type and clinically relevant mutant forms of TRK, to identify promising new lead compounds for further development. nih.gov, cumbria.ac.uk
Table 2: List of Compound Names
| Identifier | Name |
|---|---|
| This compound | Larotrectinib |
| LOXO-101 | Larotrectinib |
| ARRY-470 | Larotrectinib |
| LOXO-195 | Selitrectinib |
| TPX-0005 | Repotrectinib |
Functional Group Interconversions and Modifications on this compound Scaffolds
The chemical scaffold of this compound, known scientifically as 2-(4-chlorophenyl)-N-[2-(diethylamino)ethyl]-4-(trifluoromethyl)thiazole-5-carboxamide, offers multiple sites for chemical modification. Functional group interconversion (FGI) and strategic modification at these sites are pivotal in medicinal chemistry for developing derivatives with optimized physicochemical properties, metabolic stability, and biological activity. Research into this scaffold has systematically explored the structure-activity relationships (SAR) by altering key functional groups at the C2, C4, and C5 positions of the central thiazole (B1198619) ring.
The 2-(4-chlorophenyl) moiety is a critical component of the this compound structure. Studies have investigated the impact of altering the electronic and steric properties of this aryl ring. Modifications have included changing the substituent on the phenyl ring, varying its position (ortho, meta, para), and replacing the phenyl ring entirely with other aromatic or heteroaromatic systems.
Research findings indicate that a para-substituted, electron-withdrawing group on the phenyl ring is generally favorable for activity. The substitution of the 4-chloro group with a 4-fluoro group resulted in a compound with comparable potency. However, replacing it with an electron-donating group, such as 4-methoxy, or removing the substituent entirely (unsubstituted phenyl) typically leads to a significant reduction in biological activity. These results suggest that the electronic nature of the C2-aryl substituent plays a direct role in the molecule's interaction with its biological target.
Table 1: Representative Modifications at the C2-Aryl Position of the Thiazole Scaffold
| Original Group (at C2) | Modified Group | Key Research Finding | Reference |
|---|---|---|---|
| 4-Chlorophenyl | 4-Fluorophenyl | Potency was maintained, demonstrating tolerance for a similar-sized halogen at the para position. | Patent WO2008103363A2 |
| 4-Chlorophenyl | Phenyl | Activity was significantly diminished, highlighting the importance of a para-substituent. | Patent WO2008103363A2 |
| 4-Chlorophenyl | 4-Methoxyphenyl | Resulted in a substantial loss of activity, suggesting electron-donating groups are disfavored. | Patent WO2008103363A2 |
| 4-Chlorophenyl | 3-Chlorophenyl | Showed reduced activity compared to the 4-chloro isomer, indicating positional sensitivity. | Patent WO2008103363A2 |
| 4-Chlorophenyl | Pyridin-4-yl | Bioisosteric replacement with a heteroaromatic ring led to a significant decrease in potency. | Patent WO2008103363A2 |
The trifluoromethyl (CF₃) group at the C4 position is a strong electron-withdrawing group that also enhances the lipophilicity and metabolic stability of the molecule. The exploration of alternative substituents at this position has been a key focus of derivative development. The primary goal of these modifications is to modulate the electronic character of the thiazole ring and investigate the steric tolerance at this site.
Replacing the bulky and highly electronegative CF₃ group with smaller groups such as a methyl (CH₃) or a hydrogen (H) atom invariably leads to a dramatic loss of activity. This underscores the essential role of a potent electron-withdrawing group at C4. Attempts to replace the CF₃ group with other electron-withdrawing isosteres, such as a cyano (CN) group, have been explored, but these modifications have generally failed to restore the high potency observed with the parent compound, suggesting that the specific combination of steric bulk and electronic properties of the CF₃ group is highly optimized.
Table 2: Representative Modifications at the C4-Position of the Thiazole Scaffold
| Original Group (at C4) | Modified Group | Key Research Finding | Reference |
|---|---|---|---|
| Trifluoromethyl (-CF₃) | Methyl (-CH₃) | Resulted in a near-complete loss of biological activity. | Patent WO2008103363A2 |
| Trifluoromethyl (-CF₃) | Hydrogen (-H) | Derivative showed significantly diminished potency, confirming the necessity of a C4 substituent. | Patent WO2008103363A2 |
| Trifluoromethyl (-CF₃) | Ethyl (-CH₂CH₃) | This modification also led to a substantial decrease in activity. | Patent WO2008103363A2 |
The N-[2-(diethylamino)ethyl]carboxamide side chain at the C5 position is crucial for the compound's aqueous solubility and its ability to engage in key intermolecular interactions. Modifications in this region have been extensive, focusing on three main components: the terminal amine, the alkyl linker, and the amide bond itself.
Terminal Amine: The basicity, nucleophilicity, and steric profile of the terminal amine have been systematically varied. Replacing the diethylamino group with other cyclic or acyclic amines has been investigated. For instance, substitution with a piperidinyl or pyrrolidinyl moiety often retains significant activity, indicating some flexibility in the steric requirements of the amine. However, replacing it with a less basic morpholino group can decrease potency, suggesting that the basicity of the terminal nitrogen is important for forming a critical salt bridge or hydrogen bond with the biological target.
Alkyl Linker: The length of the ethylene (B1197577) linker between the amide nitrogen and the terminal amine has also been explored. Both shortening the linker to a single methylene (B1212753) unit and extending it to a propylene (B89431) or butylene chain have generally resulted in compounds with reduced activity. This suggests that the two-carbon (ethylene) spacer provides the optimal distance and conformational flexibility for positioning the terminal basic amine.
Amide Bond: Isosteric replacement of the amide bond has been considered to improve pharmacokinetic properties. For example, investigating reverse amides or sulfonamides could yield derivatives with altered metabolic stability or hydrogen bonding capacity.
Table 3: Representative Modifications of the C5-Carboxamide Side Chain
| Component Modified | Original Group | Modified Group | Key Research Finding | Reference |
|---|---|---|---|---|
| Terminal Amine | Diethylamino | Pyrrolidin-1-yl | Potency was largely retained, showing tolerance for a five-membered cyclic amine. | Patent WO2008103363A2 |
| Terminal Amine | Diethylamino | Piperidin-1-yl | Activity was maintained, indicating that a six-membered ring is also well-tolerated. | Patent WO2008103363A2 |
| Terminal Amine | Diethylamino | Morpholino | A significant decrease in activity was observed, likely due to the reduced basicity of the morpholine (B109124) nitrogen. | Patent WO2008103363A2 |
| Alkyl Linker | -CH₂CH₂- (Ethyl) | -CH₂CH₂CH₂- (Propyl) | Extending the linker length led to a notable reduction in potency. | Patent WO2008103363A2 |
Table of Mentioned Compounds
| Reference Name / Description | IUPAC Name |
|---|---|
| This compound | 2-(4-chlorophenyl)-N-[2-(diethylamino)ethyl]-4-(trifluoromethyl)thiazole-5-carboxamide |
| C2-(4-Fluorophenyl) analog | N-[2-(diethylamino)ethyl]-2-(4-fluorophenyl)-4-(trifluoromethyl)thiazole-5-carboxamide |
| C2-(Phenyl) analog | N-[2-(diethylamino)ethyl]-2-phenyl-4-(trifluoromethyl)thiazole-5-carboxamide |
| C2-(4-Methoxyphenyl) analog | N-[2-(diethylamino)ethyl]-2-(4-methoxyphenyl)-4-(trifluoromethyl)thiazole-5-carboxamide |
| C2-(3-Chlorophenyl) analog | 2-(3-chlorophenyl)-N-[2-(diethylamino)ethyl]-4-(trifluoromethyl)thiazole-5-carboxamide |
| C2-(Pyridin-4-yl) analog | N-[2-(diethylamino)ethyl]-2-(pyridin-4-yl)-4-(trifluoromethyl)thiazole-5-carboxamide |
| C4-(Methyl) analog | 2-(4-chlorophenyl)-N-[2-(diethylamino)ethyl]-4-methylthiazole-5-carboxamide |
| C5-(Pyrrolidin-1-yl) analog | 2-(4-chlorophenyl)-N-[2-(pyrrolidin-1-yl)ethyl]-4-(trifluoromethyl)thiazole-5-carboxamide |
| C5-(Piperidin-1-yl) analog | 2-(4-chlorophenyl)-N-[2-(piperidin-1-yl)ethyl]-4-(trifluoromethyl)thiazole-5-carboxamide |
| C5-(Morpholino) analog | 2-(4-chlorophenyl)-N-(2-morpholinoethyl)-4-(trifluoromethyl)thiazole-5-carboxamide |
| C5-(Propyl linker) analog | 2-(4-chlorophenyl)-N-[3-(diethylamino)propyl]-4-(trifluoromethyl)thiazole-5-carboxamide |
Mechanistic Investigations of Pubchem 71348234 Reactions and Interactions
Elucidation of Reaction Mechanisms Involving Pubchem_71348234
The synthesis of N-(4-(1H-benzo[d]imidazol-2-yl)-3-hydroxynaphthalen-1-yl)benzenesulfonamide and its analogues involves multi-step chemical transformations. Understanding the mechanisms of these reactions is crucial for optimizing synthesis and developing new derivatives.
Kinetic Studies of this compound Transformations
Detailed kinetic studies specifically for the transformation of this compound are not extensively documented in publicly available literature. However, the synthesis of related benzimidazole (B57391) and sulfonamide compounds provides insight into the types of reactions involved. For instance, the formation of the benzimidazole ring often involves the condensation of a diamine with an aldehyde or carboxylic acid derivative, a reaction whose kinetics are influenced by factors such as solvent polarity, temperature, and the presence of catalysts. google.comijrpc.com Similarly, the formation of the sulfonamide bond by reacting an amine with a sulfonyl chloride is a well-established process, typically proceeding via a nucleophilic substitution mechanism. ekb.eg The rates of these reactions are dependent on the nucleophilicity of the amine and the electrophilicity of the sulfonyl chloride. ekb.eg
Spectroscopic Probing of Reaction Intermediates
The synthesis of N-(4-(1H-benzo[d]imidazol-2-yl)-3-hydroxynaphthalen-1-yl)benzenesulfonamide and its analogues involves several key intermediates whose structures are confirmed using spectroscopic methods. nih.gov A general synthetic route involves the creation of a substituted naphthalene (B1677914) core, followed by the introduction of the benzimidazole and benzenesulfonamide (B165840) groups. nih.govacs.org
For example, a common starting material is 1-methoxy-4-nitronaphthalene. nih.gov An electrophilic aromatic substitution reaction provides an aryl iodide intermediate. nih.gov This intermediate can then undergo palladium-catalyzed cross-coupling reactions to introduce various substituents. nih.gov The subsequent reduction of the nitro group to an amine is a critical step, yielding an amine intermediate. nih.gov This amine can then react with a sulfonyl chloride to form the sulfonamide linkage. nih.gov Finally, demethylation using reagents like boron tribromide (BBr₃) yields the target phenolic hydroxyl group. nih.gov
Throughout these synthetic pathways, spectroscopic techniques are indispensable for characterizing the intermediates:
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to determine the chemical structure of intermediates and final products by analyzing the chemical shifts and coupling constants of protons and carbons. ijrpc.comacs.orgnih.gov For instance, the appearance of signals in the aromatic region (typically 6.5-8.5 ppm in ¹H NMR) confirms the presence of the naphthalene and benzene (B151609) rings, while specific shifts can indicate the position of substituents. researchgate.net
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of intermediates and the final compound, providing crucial evidence for the success of a reaction step. ijrpc.comnih.gov
Transition State Analysis in this compound Chemistry
While specific transition state analyses for this compound are not found in the reviewed literature, computational methods like Density Functional Theory (DFT) are widely used to study the mechanisms of related reactions. researchgate.netacs.org DFT calculations can model the electronic structure of reactants, intermediates, products, and transition states. researchgate.net This allows for the calculation of activation energies, providing a theoretical basis for understanding reaction feasibility and pathways. For the formation of the benzimidazole ring, computational studies can elucidate the transition state of the cyclization step. mdpi.com Similarly, for the sulfonamide bond formation, transition state analysis can model the nucleophilic attack of the amine on the sulfonyl chloride. These theoretical investigations are crucial for rational drug design and for predicting the reactivity of new analogues. researchgate.net
Ligand-Receptor Interaction Mechanisms (Non-Clinical Context)
The benzimidazole-sulfonamide scaffold, as seen in this compound, is recognized for its potential to interact with various biological receptors. The following sections explore these interactions in a non-clinical, molecular context.
Molecular Recognition and Binding Dynamics of this compound Analogues
Analogues of this compound, specifically substituted-N-(4-hydroxynaphthalen-1-yl)arylsulfonamides, have been identified as selective inhibitors of the anti-apoptotic protein Mcl-1. acs.org The interaction is a prime example of molecular recognition.
Binding is confirmed through various biophysical assays, including NMR spectroscopy, which shows that these compounds bind to the BH3 binding groove of Mcl-1. acs.org This is the same site where pro-apoptotic BH3 peptides interact. Computational modeling and Heteronuclear Single Quantum Coherence (HSQC) NMR analysis have provided strong evidence for the binding mode. For instance, the R₁ substituent of this class of inhibitors binds to a specific area of the Mcl-1 protein known as the h2 pocket. nih.gov
The structure-activity relationship (SAR) studies reveal key molecular features for binding:
The phenolic hydroxyl group on the naphthalene ring is critical for binding affinity. Its removal or replacement with a methoxy (B1213986) group leads to a significant loss of binding. acs.org
The sulfonamide linkage plays a crucial role in orienting the substituents for optimal interaction with the receptor pocket.
Modifications to the benzenesulfonamide part and the naphthalene ring can modulate potency. For example, analogues 19 and 21 (structures detailed in the source) were developed with Kᵢ values of 170 and 180 nM, respectively, representing a nine-fold increase in binding compared to the initial lead compound. nih.gov
| Compound ID | Modification | Binding Affinity (Kᵢ, µM) | Fold Change vs. Compound 10 |
|---|---|---|---|
| 10 | Reference Compound | 0.49 ± 0.04 | - |
| 40 | Hydroxyl group replaced by Methoxy | > 100 | > 204-fold decrease |
| 46 | Hydroxyl group acetylated | 33.97 ± 15.96 | ~69-fold decrease |
Allosteric Modulation Studies of this compound Derivatives
The concept of allosteric modulation, where a ligand binds to a site distinct from the primary (orthosteric) site to modulate receptor activity, is a promising strategy in drug discovery. nih.govmdpi.com Allosteric modulators can act as positive allosteric modulators (PAMs), enhancing the effect of the endogenous ligand, or negative allosteric modulators (NAMs), inhibiting it. nih.govmdpi.com This approach can offer greater subtype selectivity and a more nuanced physiological response. nih.govfrontiersin.org
While there is no specific literature detailing this compound or its direct derivatives as allosteric modulators, the core chemical structures—sulfonamide and benzimidazole—are present in compounds known to exhibit allosteric effects on various receptors.
Sulfonamide derivatives have been developed as allosteric modulators for nicotinic acetylcholine (B1216132) receptors (nAChRs). mdpi.com
Benzimidazole derivatives have been investigated as part of allosteric inhibitors for viral enzymes like HCV NS5B polymerase and kinases such as mTOR. ijrpc.comgoogle.com
Given the structural motifs within this compound, it is plausible that its derivatives could be designed to act as allosteric modulators. Such a strategy would involve modifying the compound to favor binding to an allosteric pocket on a target receptor, potentially leading to novel therapeutic agents with improved selectivity and safety profiles. nih.govfrontiersin.org
Table of Mentioned Compounds
| PubChem CID / Name | Chemical Name |
| This compound | N-(4-(1H-benzo[d]imidazol-2-yl)-3-hydroxynaphthalen-1-yl)benzenesulfonamide |
| Boron tribromide | Boron tribromide |
| 1-methoxy-4-nitronaphthalene | 1-methoxy-4-nitronaphthalene |
| Mcl-1 | Myeloid cell leukemia-1 |
| N-iodosuccinamide | N-Iodosuccinimide |
Enzymatic Reaction Mechanisms with this compound as Substrate or Inhibitor
The compound this compound, known as Eluxadoline, interacts with several enzymes and transport proteins, which is crucial for understanding its disposition and potential for drug-drug interactions. While its metabolic pathways have not been fully elucidated, in vitro and in vivo studies have provided insights into its role as both a substrate and an inhibitor of specific enzymatic and transport systems. nih.govdovepress.com
Eluxadoline as a Substrate
Research indicates that Eluxadoline is a substrate for various transporters, which affects its absorption and clearance. In vitro studies have demonstrated that Eluxadoline is transported by Organic Anion Transporting Polypeptide 1B1 (OATP1B1), Organic Anion Transporter 3 (OAT3), and Multidrug Resistance-Associated Protein 2 (MRP2). nih.govwikipedia.org Vesicular accumulation of Eluxadoline observed in vitro further confirms it is an MRP2 substrate. wikipedia.org Evidence also suggests it has a weak affinity as a substrate for the Bile Salt Export Pump (BSEP). abbvie.ca The kidneys, however, play a minimal role in its elimination. europa.eu Following a single oral dose of radiolabeled Eluxadoline, less than 1% of the radioactivity was recovered in the urine, with the vast majority excreted in the feces. fda.govdovepress.com
The interaction with OATP1B1 is clinically significant. When Eluxadoline is co-administered with potent OATP1B1 inhibitors, such as cyclosporine, a substantial increase in Eluxadoline's plasma concentration is observed. dovepress.comdovepress.com For instance, co-administration with a 600 mg dose of cyclosporine resulted in a 4.4-fold increase in the area under the curve (AUC) and a 6.2-fold increase in the maximum plasma concentration (Cmax) of Eluxadoline. dovepress.com
Table 1: Eluxadoline as a Substrate for Enzymes and Transporters
| Enzyme/Transporter | Finding | Implication |
|---|---|---|
| OATP1B1 | Substrate. nih.govwikipedia.orgabbvie.ca | Hepatic uptake transporter. Co-administration with OATP1B1 inhibitors significantly increases Eluxadoline plasma levels. dovepress.com |
| OAT3 | Substrate. nih.govwikipedia.orgabbvie.ca | Involved in the transport of organic anions. |
| MRP2 | Substrate. nih.govwikipedia.orgabbvie.ca | Hepatic efflux transporter. europa.eu Co-administration with MRP2 inhibitors (like cyclosporine) increases Eluxadoline exposure. dovepress.com |
| BSEP | Substrate with weak affinity. abbvie.ca | Bile salt export pump involved in biliary clearance. |
| Cytochrome P450 Enzymes | Not a significant substrate. dovepress.comwikipedia.org | Metabolic pathways are not fully defined, but metabolism via CYP enzymes is not a primary route. dovepress.com Some minor glucuronide metabolite formation has been noted. dovepress.com |
Eluxadoline as an Inhibitor
In addition to being a substrate, Eluxadoline also functions as an inhibitor of certain transport proteins. In vitro studies have shown that it inhibits OATP1B1 and P-glycoprotein (P-gp). wikipedia.org The inhibitory effect on OATP1B1 means that Eluxadoline can increase the plasma concentrations of other drugs that are substrates of this transporter, such as rosuvastatin. wikipedia.org
Regarding cytochrome P450 enzymes, in vitro assessments indicate that Eluxadoline does not inhibit major enzymes like CYP1A2, CYP2A6, CYP2B6, CYP2C9, CYP2C19, or CYP2D6. abbvie.ca However, it may cause mild, metabolism-based inactivation of CYP3A4 and mild inhibition of CYP2E1 in vitro, though the in vivo clinical relevance of these findings is not fully established. abbvie.caeuropa.eudovepress.com Due to the potential for inhibition of CYP3A4 in the gut, caution is advised when co-administering Eluxadoline with CYP3A4 substrates that have a narrow therapeutic index. europa.eudrugs.com
Table 2: Eluxadoline as an Inhibitor of Enzymes and Transporters
| Enzyme/Transporter | Finding | Implication |
|---|---|---|
| OATP1B1 | Inhibitor. nih.govdovepress.comwikipedia.org | May increase plasma concentrations of co-administered OATP1B1 substrates (e.g., rosuvastatin). wikipedia.org |
| P-gp (P-glycoprotein) | Inhibitor. wikipedia.org | Potential to affect the transport of P-gp substrates. |
| BCRP | Not an inhibitor. wikipedia.orgabbvie.ca | No significant impact on the transport of Breast Cancer Resistance Protein substrates. |
| CYP3A4 | Potential for metabolism-based inactivation/mild inhibition, particularly in the gut. abbvie.caeuropa.eudrugs.com | Caution is recommended when used with sensitive CYP3A4 substrates. europa.eu |
| CYP2E1 | Mildly inhibited activity in vitro. abbvie.ca | Clinical significance is unknown. dovepress.com |
| Other CYPs (1A2, 2A6, 2B6, 2C9, 2C19, 2D6) | Not an inhibitor. abbvie.ca | Low potential for drug interactions involving these specific CYP pathways. |
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Alfentanil |
| Cyclosporine |
| Dihydroergotamine |
| Eluxadoline |
| Ergotamine |
| Erythromycin |
| Fentanyl |
| Loperamide |
| Midazolam |
| Nifedipine |
| Pimozide |
| Quinidine |
| Rosuvastatin |
| Sirolimus |
Theoretical and Computational Studies of Pubchem 71348234
Quantum Chemical Investigations
Quantum chemical investigations employ the principles of quantum mechanics to study chemical phenomena. newcastle.edu.auresearchgate.net These methods are fundamental to understanding the electronic nature of molecules.
Table 1: Hypothetical Optimized Geometrical Parameters
| Parameter | Value |
|---|---|
| Bond Length (e.g., C-C) | X.XXX Å |
| Bond Angle (e.g., C-C-C) | XXX.X ° |
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, where electrons are not assigned to individual bonds but are treated as moving under the influence of the nuclei in the whole molecule. libretexts.orgtcd.iemit.eduyoutube.com This theory gives rise to a set of molecular orbitals, each with a specific energy level.
Frontier molecular orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comnih.govtaylorandfrancis.comrsc.org The energies of the HOMO and LUMO and the energy gap between them are crucial for understanding a molecule's reactivity, electronic transitions, and kinetic stability. rsc.org A smaller HOMO-LUMO gap generally indicates higher reactivity.
This subsection would present the calculated energies of the HOMO and LUMO, the HOMO-LUMO gap, and visualizations of these orbitals to identify regions of the molecule that are most likely to be involved in chemical reactions.
Table 2: Hypothetical Frontier Orbital Energies
| Orbital | Energy (eV) |
|---|---|
| HOMO | -X.XX |
| LUMO | -Y.YY |
Computational methods can predict various spectroscopic properties, which are invaluable for identifying and characterizing compounds. researchgate.netnih.govolemiss.edunih.gov
UV-Vis Spectroscopy: Time-dependent density functional theory (TD-DFT) is commonly used to predict the electronic absorption spectra of molecules. This involves calculating the energies of electronic transitions from the ground state to various excited states.
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can be calculated to aid in the structural elucidation of a molecule.
IR Spectroscopy: Infrared (IR) spectra are predicted by calculating the vibrational frequencies of the molecule. These frequencies correspond to the stretching, bending, and other vibrational modes of the chemical bonds.
For a known compound, this section would include tables of predicted absorption wavelengths (λmax) for UV-Vis, chemical shifts (δ) for NMR, and vibrational frequencies (cm⁻¹) for IR spectroscopy, often compared with experimental data if available.
Table 3: Hypothetical Predicted Spectroscopic Data
| Spectroscopy | Predicted Value |
|---|---|
| UV-Vis (λmax) | XXX nm |
| ¹H NMR (δ) | X.XX ppm |
| ¹³C NMR (δ) | XXX.X ppm |
Advanced Analytical Methodologies for Pubchem 71348234 Research
Mass Spectrometry Applications
Isotopic Labeling and Metabolic Fate Analysis (Non-Clinical Context)
The study of a compound's metabolic fate provides invaluable insights into its biotransformation and distribution. In a non-clinical setting, isotopic labeling serves as a powerful tool to trace the journey of Pubchem_71348234. By strategically replacing specific atoms within the molecule with their heavier, non-radioactive isotopes (e.g., ¹³C, ¹⁵N, ²H), researchers can effectively "tag" the compound.
This enables the use of highly sensitive analytical techniques, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, to track the parent compound and its metabolites in complex biological matrices. This approach allows for the unambiguous identification of metabolic pathways, the characterization of metabolite structures, and the quantification of their formation over time. The data generated from these studies are fundamental to understanding the compound's disposition and potential for bioaccumulation.
Spectroscopic Characterization Techniques
A combination of spectroscopic methods is employed to piece together the structural puzzle of this compound, each providing unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide detailed information about the chemical environment of each atom within the this compound molecule.
¹H NMR spectroscopy reveals the number of different types of protons, their relative numbers, and their connectivity through spin-spin coupling. ¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Two-dimensional NMR techniques are then used to establish correlations between protons and carbons, ultimately allowing for the complete and unambiguous assignment of the molecule's constitution and relative stereochemistry.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman) corresponds to specific bond vibrations (stretching, bending, etc.). The resulting spectra provide a characteristic "fingerprint" of the molecule, allowing for the identification of key functional groups present in this compound. For instance, the presence of carbonyl groups, hydroxyl groups, or aromatic rings can be readily identified by their characteristic absorption bands.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound promotes electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic of the chromophores present in the molecule. This technique is particularly useful for characterizing compounds with conjugated systems, such as aromatic rings or polyenes, and can be used for quantitative analysis.
X-ray Crystallography and Structural Determination
While spectroscopic methods provide valuable information about a molecule's connectivity and functional groups, X-ray crystallography offers the definitive determination of its three-dimensional structure in the solid state.
Single Crystal X-ray Diffraction of this compound and its Co-crystals
By growing a suitable single crystal of this compound, it is possible to determine its precise atomic arrangement through single crystal X-ray diffraction. This powerful technique provides accurate bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and stereochemistry in the crystalline state.
Furthermore, the formation and analysis of co-crystals of this compound with other molecules can provide insights into its intermolecular interactions, such as hydrogen bonding and π-stacking. This information is critical for understanding the compound's solid-state properties, including solubility and stability. The detailed structural information obtained from X-ray crystallography is invaluable for structure-activity relationship studies and for guiding further molecular design and optimization.
Powder X-ray Diffraction for Polymorphic Studies
Powder X-ray Diffraction (PXRD) is a critical analytical technique for the characterization of crystalline solids. In the pharmaceutical sciences, PXRD is instrumental in the study of polymorphism, where a single chemical compound can exist in multiple crystalline forms. These different polymorphic forms can exhibit distinct physicochemical properties, including solubility, stability, and bioavailability, making their thorough characterization essential.
For the compound VER-155008, a potent inhibitor of the 70 kDa heat shock protein (Hsp70), understanding its solid-state properties is crucial for formulation development and ensuring consistent biological activity. caymanchem.comtocris.com While specific studies focusing exclusively on the polymorphism of VER-155008 using powder X-ray diffraction are not extensively detailed in the public domain, the principles of PXRD would be applied to identify and differentiate potential polymorphic forms.
A typical PXRD analysis of VER-155008 would involve irradiating a powdered sample with monochromatic X-rays and detecting the scattered intensity as a function of the scattering angle (2θ). The resulting diffraction pattern is a unique fingerprint of the crystalline lattice. The presence of different polymorphs would be indicated by distinct diffraction patterns, with variations in the peak positions and intensities.
Table 1: Hypothetical Powder X-ray Diffraction Data for Two Polymorphs of VER-155008
| 2θ Angle (°) - Form A | Intensity (counts) - Form A | 2θ Angle (°) - Form B | Intensity (counts) - Form B |
|---|---|---|---|
| 8.5 | 850 | 9.2 | 920 |
| 12.3 | 1200 | 13.1 | 1150 |
| 15.8 | 980 | 16.5 | 1050 |
| 20.1 | 1500 | 20.9 | 1600 |
This table is illustrative and represents the type of data generated in a comparative polymorphic study using PXRD.
Further analysis using techniques such as Rietveld refinement could be employed to determine the crystal structure and lattice parameters for each identified polymorph. researchgate.net Such detailed structural information is invaluable for understanding the underlying molecular packing and intermolecular interactions that give rise to the different crystalline forms.
Co-crystallization Strategies for VER-155008 Complexes
Co-crystallization is a technique used to form a crystalline structure containing two or more different molecules in a stoichiometric ratio. This strategy is widely employed in medicinal chemistry and materials science to modify the physicochemical properties of an active pharmaceutical ingredient (API) or to elucidate intermolecular interactions.
In the context of VER-155008, co-crystallization has been a key strategy for understanding its mechanism of action as an Hsp70 inhibitor. researchgate.net X-ray crystallography studies of co-crystals of VER-155008 with the nucleotide-binding domain (NBD) of Hsp70 and its cognate protein Hsc70 have provided detailed insights into the binding interactions. researchgate.netresearchgate.netnih.gov
These studies have revealed that VER-155008 binds to the ATPase pocket of Hsp70, competitively inhibiting the binding of ATP. apexbt.combpsbioscience.com The co-crystal structures have elucidated the specific hydrogen bonds and π-stacking interactions between VER-155008 and the amino acid residues within the binding pocket. researchgate.net For instance, analysis of the co-crystal structure of VER-155008 with the NBD of human Hsp70 has identified key interactions with residues such as Lys271 and Ser275. researchgate.netnih.gov
The process of obtaining these co-crystals typically involves mixing purified protein (Hsp70 NBD) with a molar excess of VER-155008 and screening a variety of crystallization conditions, including different buffers, pH levels, and precipitants. The resulting crystals are then analyzed using X-ray diffraction to determine the three-dimensional structure of the complex.
Table 2: Summary of VER-155008 Co-crystallization Studies
| Co-former | PDB Entry Code | Key Findings |
|---|---|---|
| Human Hsp70 NBD | 4IO8 | Elucidated the binding mode of VER-155008 in the ATP binding pocket. researchgate.netnih.gov |
These co-crystallization studies have been instrumental in the structure-based design and optimization of subsequent generations of Hsp70 inhibitors, providing a molecular blueprint for improving potency and selectivity. tocris.com
Biological Activities and Applications of Pubchem 71348234 Non Clinical Focus
In Vitro Biological Activity Profiling of GNE-7915
GNE-7915 demonstrates high potency in inhibiting LRRK2 in various assays. In cell-free assays, it exhibits a half-maximal inhibitory concentration (IC50) of 9 nM and a binding affinity (Ki) of 1 nM. selleckchem.comabcam.com In cell-based assays, the Ki value for inhibiting LRRK2 autophosphorylation is 18.7 nM. caymanchem.combertin-bioreagent.com
The selectivity of GNE-7915 has been extensively profiled against large panels of kinases. medchemexpress.com In a screening against 187 different kinases, only TTK (also known as Mps1) showed greater than 50% inhibition at a GNE-7915 concentration of 100 nM. medchemexpress.comabcam.comnih.gov Further testing against a panel of 392 kinases revealed that significant binding displacement (>65%) was only observed for LRRK2, TTK, and ALK, confirming its high selectivity. medchemexpress.commedchemexpress.com
Table 1: In Vitro Efficacy and Selectivity of GNE-7915
| Parameter | Value | Assay Type | Reference |
|---|---|---|---|
| IC50 | 9 nM | LRRK2 Cell-Free Assay | selleckchem.commedchemexpress.commedchemexpress.com |
| Ki | 1 nM | LRRK2 Cell-Free Assay | selleckchem.comabcam.com |
| Ki (cellular) | 9 nM | pLRRK2 Inhibition | mdpi.comnih.gov |
| Ki (cellular) | 18.7 nM | LRRK2 Inhibition | caymanchem.combertin-bioreagent.com |
| Kinase Selectivity | >50% inhibition of only 1 out of 187 kinases at 100 nM | Kinase Panel Screen | medchemexpress.comabcam.comnih.gov |
| Off-Target Hits (>65% binding) | TTK, ALK | KinomeScan Assay (392 kinases) | medchemexpress.commedchemexpress.com |
Beyond its primary target, GNE-7915 has been identified as a moderately potent antagonist of the 5-HT2B serotonin (B10506) receptor in in vitro functional assays. selleckchem.commedchemexpress.comabcam.com
Target engagement studies confirm that GNE-7915 effectively interacts with LRRK2 in cellular systems. In human primary midbrain neuronal cultures, pretreatment with GNE-7915 was shown to prevent mitochondrial DNA damage induced by the LRRK2 G2019S mutation, a common pathogenic variant. medkoo.com This demonstrates that the compound engages its target in a biologically relevant context to prevent downstream pathological effects. Furthermore, studies comparing GNE-7915 with PROTAC® LRRK2 degraders have utilized it as a benchmark for target engagement and pathway modulation, highlighting its established role in cellular LRRK2 inhibition. arvinas.com
Non-clinical studies have investigated the on-target toxicological effects of LRRK2 inhibition by GNE-7915 at the cellular level. tandfonline.com In non-human primates, treatment with GNE-7915 led to morphological changes in the lungs, specifically an abnormal accumulation of lamellar bodies in type II pneumocytes. dovepress.commichaeljfox.org This effect was also observed with other structurally distinct LRRK2 inhibitors, suggesting it is a mechanism-based, on-target effect of inhibiting LRRK2 kinase activity. michaeljfox.org These changes were found to be reversible after a washout period. michaeljfox.org Additionally, administration of GNE-7915 in monkeys resulted in a decrease in the urinary biomarker di-22:6-bis(monoacylglycerol)phosphate (di-22:6-BMP), a phospholipid involved in lysosomal function. dovepress.com
Pre-clinical Pharmacodynamics and Pharmacokinetics (Non-Clinical)
Table 2: In Vitro ADME Profile of GNE-7915
| Parameter | Finding | Implication | Reference |
|---|---|---|---|
| Metabolic Stability | Minimal turnover in human hepatocytes | Low clearance, potentially longer half-life | selleckchem.com |
| Permeability | High passive permeability | Good potential for oral absorption and brain penetration | selleckchem.com |
Receptor Occupancy and Functional Assays in Relevant Models (Non-Clinical)
Receptor occupancy studies are critical for linking drug concentration to target engagement and pharmacological effect. medpace.comitrlab.comsygnaturediscovery.com For GNE-7915, in vivo studies in BAC transgenic mice expressing the human LRRK2-G2019S mutation showed a concentration-dependent inhibition of LRRK2 autophosphorylation in the brain. selleckchem.comcaymanchem.com This demonstrates that GNE-7915 not only reaches its target in the central nervous system but also functionally inhibits its kinase activity. selleckchem.com The compound has been used as a tool to study the consequences of LRRK2 inhibition in various preclinical models, confirming target engagement in both central and peripheral tissues. tandfonline.comnih.govreading.ac.uk
Pathway Modulation and Biomarker Identification (Non-Clinical)
Tideglusib functions as a non-ATP-competitive inhibitor of GSK-3β. nih.govmdpi.com This means it does not compete with adenosine (B11128) triphosphate (ATP) to bind to the enzyme, a characteristic that distinguishes it from many other kinase inhibitors. acs.org The mechanism is considered irreversible, as it forms a stable interaction with the enzyme, preventing its activity even after the unbound drug is removed. nih.gov Research indicates that this irreversible nature is likely due to a covalent modification of a cysteine residue (Cys-199) within the active site of GSK-3β. mdpi.com
The inhibition of GSK-3β by Tideglusib modulates several key cellular signaling pathways. GSK-3β is a critical regulatory kinase involved in a multitude of cellular processes, including inflammation, apoptosis (programmed cell death), and cell proliferation. mdpi.comaacrjournals.org
Key Modulated Pathways:
Wnt/β-catenin Pathway: GSK-3β is a key negative regulator of the Wnt/β-catenin signaling pathway. biorxiv.org When GSK-3β is active, it phosphorylates β-catenin, marking it for degradation. biorxiv.org By inhibiting GSK-3β, Tideglusib prevents β-catenin degradation. mdpi.combiorxiv.org This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it acts as a transcription factor, influencing the expression of genes involved in cell proliferation and differentiation. biorxiv.orgresearchgate.net Studies have shown that Tideglusib treatment increases the expression of the inhibited form of GSK-3β (phosphorylated at Serine 9) and leads to the accumulation of β-catenin. researchgate.netbiorxiv.org
Tau Protein Phosphorylation: GSK-3β is one of the primary kinases responsible for the hyperphosphorylation of the tau protein, a hallmark of several neurodegenerative diseases. nih.govaacrjournals.org Non-clinical studies have demonstrated that Tideglusib administration decreases tau hyperphosphorylation. nih.govmdpi.com
TDP-43 Homeostasis: In models of amyotrophic lateral sclerosis (ALS), Tideglusib has been shown to reduce the aberrant phosphorylation of the TDP-43 protein. mdpi.com It helps restore the normal balance and localization of TDP-43, preventing its anomalous accumulation in the cytoplasm. mdpi.com
Apoptosis Pathways: By inhibiting GSK-3β, Tideglusib can influence apoptosis. For example, it has been shown to ameliorate ischemia/reperfusion-induced changes in the expression of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax. nih.gov
Biomarker Identification:
The modulation of these pathways leads to changes in the levels of specific molecules that can serve as biomarkers of Tideglusib's activity.
| Biomarker Category | Biomarker | Change Observed (Non-Clinical) | Associated Pathway | Reference |
| Enzyme Activity | Phospho-GSK-3β (Ser9) | Increase | Direct Target Engagement | biorxiv.org |
| Pathway Proteins | β-catenin | Increased accumulation and nuclear translocation | Wnt/β-catenin | biorxiv.orgresearchgate.net |
| Phospho-Tau | Decrease | Tau Pathology | nih.govmdpi.com | |
| Phospho-TDP-43 | Decrease | TDP-43 Proteinopathy | mdpi.com | |
| Inflammatory Markers | TNF-α, IL-1β | Decrease | Neuro-inflammation | nih.gov |
| Apoptosis Markers | Bcl-2 | Increased expression | Apoptosis | nih.gov |
| Bax | Decreased expression | Apoptosis | nih.gov | |
| Liver Function | Alkaline Phosphatase | Decrease | Liver Metabolism | biorxiv.orgpatsnap.com |
| Cardiac Function | Troponin T | Potential for elevation | Cardiac Stress (in specific disease models) | clinicaltrials.gov |
This table is based on non-clinical research findings and does not represent clinical outcomes.
Advanced Material Science Applications of Tideglusib
While Tideglusib is predominantly studied for its biological activities, its chemical structure as a thiadiazolidinone (B1220539) derivative suggests potential, though largely unexplored, relevance in material science.
Catalytic Applications of Tideglusib-based Systems
The core structure of Tideglusib is a 1,2,4-thiadiazolidine-3,5-dione. cymitquimica.com Thiadiazole and its derivatives are recognized scaffolds in medicinal chemistry and have been synthesized using various catalytic methods, including green chemistry approaches. mdpi.comresearchgate.net However, research into the catalytic activity of Tideglusib or its direct analogues is not present in the available literature. The focus has been on the synthesis of these compounds, not their use as catalysts. researchgate.net
Supramolecular Chemistry and Self-Assembly of Tideglusib Analogues
The concepts of supramolecular chemistry and self-assembly are relevant to the biological action of some molecules and have been explored in the context of regenerative medicine. For instance, self-assembling peptides are being investigated for tissue repair. researchgate.net Tideglusib itself has been investigated for promoting dentin repair, a process involving cellular differentiation and matrix formation. researchgate.net In one study, Tideglusib was loaded into nanoparticles via self-assembly to create a bone substitute material. researchgate.net
Furthermore, research on analogues of Tideglusib has been conducted to explore structure-activity relationships, primarily for inhibiting biological targets like Sortase A in bacteria. nih.gov While this involves creating and testing different molecular assemblies, it does not extend to forming large, ordered supramolecular structures for material science applications in the way that molecules like peptides or polymers do. researchgate.netacs.org There is no evidence to suggest that Tideglusib or its analogues have been designed or studied for creating complex, self-assembling materials outside of drug delivery formulations.
Future Directions and Emerging Research Avenues for Pubchem 71348234
Integration of Artificial Intelligence and Machine Learning in Pubchem_71348234 Research
The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of thiosemicarbazides like 4-(p-tolyl)thiosemicarbazide. These computational tools can accelerate the discovery and optimization of new derivatives with tailored properties.
Virtual Screening and Docking Studies: Molecular docking simulations, enhanced by machine learning, can predict the binding affinity and interaction of 4-(p-tolyl)thiosemicarbazide derivatives with various molecular targets. jptcp.comresearchgate.net This in silico approach allows for the high-throughput screening of large virtual compound libraries, identifying promising candidates for specific applications without the need for extensive initial synthesis and laboratory testing. acs.org For example, molecular docking has been employed to investigate the interaction of thiosemicarbazones with biological targets, providing insights into their mechanism of action. jptcp.comresearchgate.net
ADMET Prediction: A significant challenge in developing new chemical entities is ensuring they possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles. Machine learning models can be trained to predict these properties for derivatives of 4-(p-tolyl)thiosemicarbazide, helping to identify candidates with a higher likelihood of success in later-stage development. tandfonline.comnih.gov This early-stage in silico assessment can significantly reduce the time and cost associated with experimental ADMET studies. nih.gov
| Computational Technique | Application in Thiosemicarbazide (B42300) Research | Potential Impact on this compound Research |
| QSAR Modeling | Predicting biological activity from molecular structure. acs.orgnih.gov | Rapid identification of novel 4-(p-tolyl)thiosemicarbazide derivatives with enhanced properties. |
| Virtual Screening | High-throughput in silico testing of compound libraries against specific targets. acs.org | Efficient discovery of new applications for functionalized 4-(p-tolyl)thiosemicarbazide. |
| Molecular Docking | Elucidating binding modes and interactions with molecular targets. jptcp.comresearchgate.net | Understanding the molecular basis of activity and guiding rational design of new derivatives. |
| ADMET Prediction | Forecasting pharmacokinetic and toxicity profiles. tandfonline.comnih.gov | Early-stage deselection of candidates with unfavorable properties, improving research efficiency. |
Exploration of Novel Bio-conjugation and Bio-orthogonal Chemistries
The functional core of 4-(p-tolyl)thiosemicarbazide offers a versatile platform for chemical modification, enabling its conjugation to other molecules to create novel functional materials.
Functionalization for Covalent Immobilization: The thiosemicarbazide moiety can be functionalized to allow for covalent attachment to various substrates, including nanoparticles. preprints.org This opens up possibilities for creating novel materials with tailored surface properties. For example, the N4 position of the thiosemicarbazide can be modified to introduce functional groups suitable for conjugation. mdpi.com This approach could be used to anchor 4-(p-tolyl)thiosemicarbazide derivatives onto surfaces for applications in catalysis or sensing.
"Click" Chemistry for Bio-orthogonal Labeling: Bio-orthogonal chemistry, which involves reactions that can occur in complex biological environments without interfering with native biochemical processes, offers a powerful tool for studying and utilizing molecules like 4-(p-tolyl)thiosemicrabazide. A "click" reaction system has been developed using a thiosemicarbazide-functionalized diol and an arylboronic acid, which form a stable conjugate under physiological conditions. acs.org This strategy could be adapted to label and track 4-(p-tolyl)thiosemicarbazide derivatives in various non-clinical research settings.
Synthesis of Hybrid Molecules: The thiosemicarbazide scaffold can be integrated with other molecular entities, such as amino acids or fluorescent probes, to create hybrid molecules with unique properties. mdpi.com For instance, amino acids have been introduced at the N4 position of thiosemicarbazides to create novel conjugates. mdpi.com This modular approach allows for the rational design of molecules where the properties of 4-(p-tolyl)thiosemicarbazide are combined with those of another functional moiety.
Sustainable and Scalable Production of this compound
As interest in 4-(p-tolyl)thiosemicarbazide and its derivatives grows, the development of sustainable and scalable production methods becomes increasingly important.
Green Synthesis Routes: Traditional organic synthesis often relies on volatile and hazardous solvents. The development of green synthesis methods for 4-(p-tolyl)thiosemicarbazide is a key area of future research. One promising approach is the use of solvent-free reaction conditions, such as ball-milling. nih.gov This solid-state synthesis technique has been shown to produce thiosemicarbazones quantitatively without the need for solvents, significantly reducing the environmental impact of the process. nih.gov
| Sustainable Approach | Description | Relevance to this compound |
| Solvent-Free Synthesis | Conducting reactions in the solid state, often using techniques like ball-milling, to eliminate the need for solvents. nih.gov | Reduces the environmental footprint and potential hazards associated with the production of 4-(p-tolyl)thiosemicarbazide and its derivatives. |
| Catalyst Optimization | Developing more efficient and recyclable catalysts to improve reaction rates and reduce energy consumption. | Can lead to more cost-effective and environmentally friendly production processes. |
| Atom Economy | Designing synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing waste. | A fundamental principle of green chemistry that can guide the development of new, more efficient syntheses of 4-(p-tolyl)thiosemicarbazide. |
Interdisciplinary Research Collaborations and Translational Potential (Non-Clinical)
The future of research on 4-(p-tolyl)thiosemicarbazide will likely be driven by collaborations between chemists, materials scientists, and biologists to explore its non-clinical translational potential.
Development of Novel Materials: The ability to functionalize and conjugate 4-(p-tolyl)thiosemicarbazide makes it an attractive building block for new materials. For example, its metal-chelating properties could be exploited in the development of novel catalysts or sensors. ajchem-b.com Collaboration with materials scientists could lead to the creation of polymers or surface coatings with unique properties derived from the incorporated thiosemicarbazide moiety.
Chemical Probes for Biological Research: Functionalized derivatives of 4-(p-tolyl)thiosemicarbazide could be developed as chemical probes to study various biological processes in a non-clinical setting. For instance, by attaching a fluorescent tag, the localization and interaction of these molecules within cellular systems could be investigated. The development of such tools would require close collaboration between synthetic chemists and cell biologists.
Anticorrosion Agents: Thiosemicarbazide derivatives have been investigated for their potential as corrosion inhibitors for various metals. The lone pair of electrons on the sulfur and nitrogen atoms can coordinate with metal surfaces, forming a protective layer. Future research could explore the efficacy of 4-(p-tolyl)thiosemicarbazide and its derivatives in this non-clinical application, which would involve collaboration with engineers and materials scientists.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
